
4-(4-Methylpiperazin-1-yl)quinazoline-6-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Methylpiperazin-1-yl)quinazoline-6-carbaldehyde is a heterocyclic compound that contains both quinazoline and piperazine moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylpiperazin-1-yl)quinazoline-6-carbaldehyde typically involves the reaction of quinazoline derivatives with 4-methylpiperazine. One common method involves the use of 6-bromo-4-chloroquinazoline as a starting material, which undergoes nucleophilic substitution with 4-methylpiperazine under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Methylpiperazin-1-yl)quinazoline-6-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The quinazoline ring can undergo electrophilic substitution reactions, particularly at positions 5 and 7, using reagents such as halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: 4-(4-Methylpiperazin-1-yl)quinazoline-6-carboxylic acid.
Reduction: 4-(4-Methylpiperazin-1-yl)quinazoline-6-methanol.
Substitution: Various halogenated or nitro-substituted derivatives of the quinazoline ring.
Applications De Recherche Scientifique
4-(4-Methylpiperazin-1-yl)quinazoline-6-carbaldehyde has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of various enzymes and receptors.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 4-(4-Methylpiperazin-1-yl)quinazoline-6-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it may inhibit cyclin-dependent kinases (CDKs) by binding to their active sites, thereby blocking cell cycle progression and inducing apoptosis in cancer cells . The compound’s structure allows it to fit into the binding pockets of these targets, disrupting their normal function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(4-Methylpiperazin-1-yl)quinazoline-6-carboxylic acid
- 4-(4-Methylpiperazin-1-yl)quinazoline-6-methanol
- 6-bromo-4-(4-methylpiperazin-1-yl)quinazoline
Uniqueness
4-(4-Methylpiperazin-1-yl)quinazoline-6-carbaldehyde is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. Its aldehyde group allows for further chemical modifications, making it a versatile intermediate in the synthesis of various derivatives.
Propriétés
Numéro CAS |
648449-15-4 |
|---|---|
Formule moléculaire |
C14H16N4O |
Poids moléculaire |
256.30 g/mol |
Nom IUPAC |
4-(4-methylpiperazin-1-yl)quinazoline-6-carbaldehyde |
InChI |
InChI=1S/C14H16N4O/c1-17-4-6-18(7-5-17)14-12-8-11(9-19)2-3-13(12)15-10-16-14/h2-3,8-10H,4-7H2,1H3 |
Clé InChI |
RFRQLWQQUVQUPH-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)C2=NC=NC3=C2C=C(C=C3)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-amino-6-bromo-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B11860456.png)
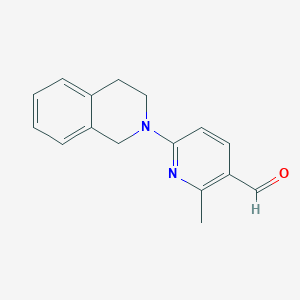
![6-Bromo-2-methyl-3-nitroimidazo[1,2-a]pyridine](/img/structure/B11860479.png)
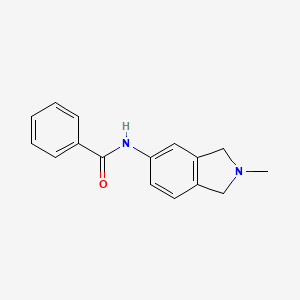
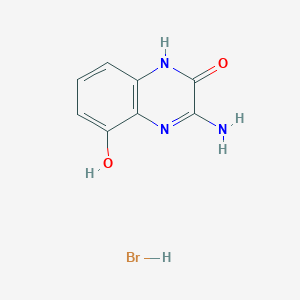
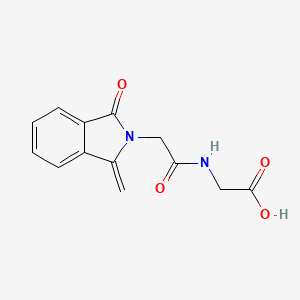
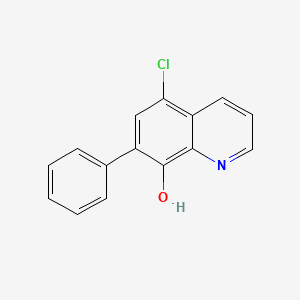
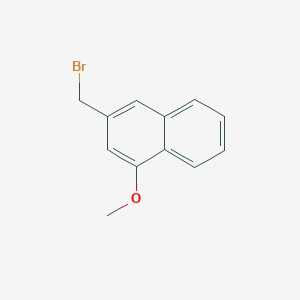
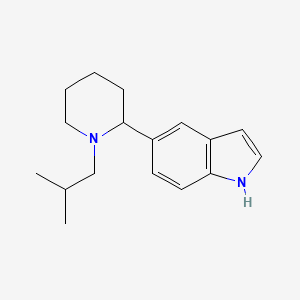

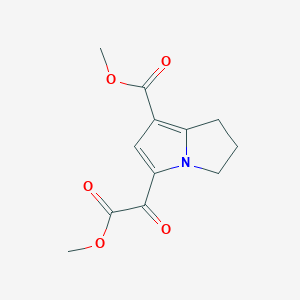

![1-(2,4-Dimethylphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11860539.png)

